molecular formula C11H12N2O3 B6197318 2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1823800-20-9

2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6197318
CAS No.: 1823800-20-9
M. Wt: 220.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is often catalyzed by bases such as cesium carbonate (Cs₂CO₃) and involves a series of reactions including β-addition and γ-aldol reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoindoline derivatives .

Scientific Research Applications

2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives such as:

  • 2-[3-(amino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-[3-(methoxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyamino group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1823800-20-9

Molecular Formula

C11H12N2O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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